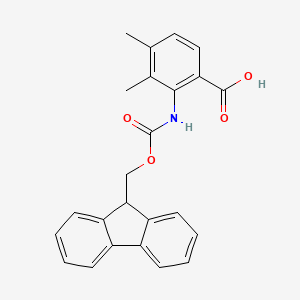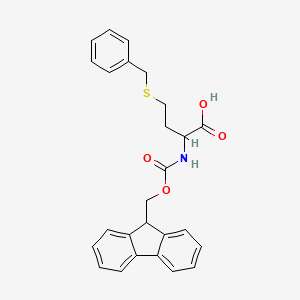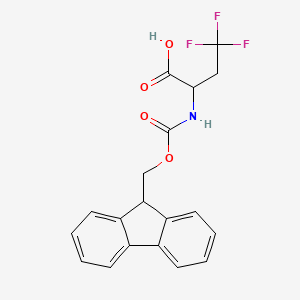
Fmoc-2-amino-4,4,4-trifluorobutyric acid
概要
説明
Fmoc-2-amino-4,4,4-trifluorobutyric acid: is a fluorinated amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a trifluoromethyl group at the beta position of the butyric acid chain. This compound is used in the synthesis of heterocyclic and aromatic ureas and amides, particularly as CEPT inhibitors .
作用機序
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that the compound is used in the synthesis of peptides , indicating that it may interact with other amino acids to form peptide bonds.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-2-amino-4,4,4-trifluorobutyric acid involves the use of a recyclable chiral auxiliary to form the corresponding nickel (II) complex with glycine Schiff base. This complex is then alkylated with trifluoromethyl iodide (CF3-CH2-I) under basic conditions . This method is specifically developed for large-scale preparation, ensuring the production of enantiomerically pure derivatives .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of recyclable chiral auxiliaries and efficient alkylation processes ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: Fmoc-2-amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and carboxyl groups can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions:
Alkylation: Trifluoromethyl iodide (CF3-CH2-I) under basic conditions.
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further synthetic applications .
科学的研究の応用
Chemistry: Fmoc-2-amino-4,4,4-trifluorobutyric acid is used in the synthesis of heterocyclic and aromatic ureas and amides, particularly as CEPT inhibitors .
Biology and Medicine: In drug design, enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutyric acid are in great demand as bioisosteres of the leucine moiety . These derivatives are used to develop biologically active peptides and peptidomimetics .
Industry: The compound is also used in the production of various industrial chemicals and materials, leveraging its unique chemical properties .
類似化合物との比較
2-Amino-4,4,4-trifluorobutanoic acid: A non-Fmoc protected version of the compound.
Leucine: A naturally occurring amino acid with a similar structure but without the trifluoromethyl group.
Uniqueness: Fmoc-2-amino-4,4,4-trifluorobutyric acid is unique due to the presence of both the Fmoc protecting group and the trifluoromethyl group. This combination enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and drug design .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNDOSLXDQUFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


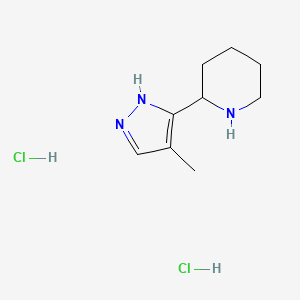
![N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B1390296.png)
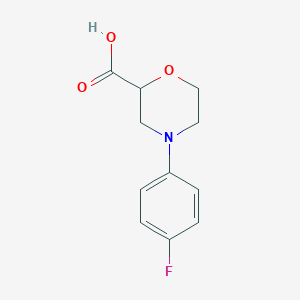
![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
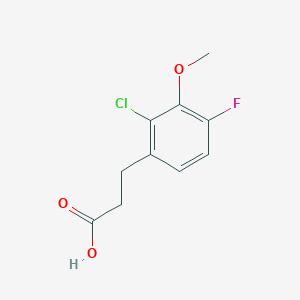


![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)
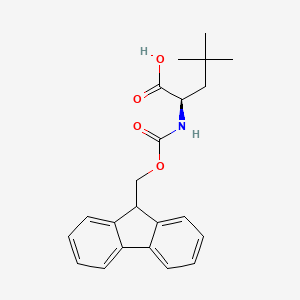

![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)
